4-Ethyl-2-fluoro-1,3-thiazole
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Overview
Description
4-Ethyl-2-fluoro-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of an ethyl group at the 4-position and a fluorine atom at the 2-position makes this compound unique. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds.
Mechanism of Action
Target of Action
Thiazole compounds are known to interact with a variety of biological targets. For instance, some thiazole derivatives have been found to interact with DNA and topoisomerase II . .
Mode of Action
The mode of action of thiazole compounds can vary depending on the specific derivative and target. Some thiazole compounds, such as voreloxin, bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways. For example, some thiazole derivatives have been found to activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems
Pharmacokinetics
The pharmacokinetics of thiazole compounds can vary widely. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .
Result of Action
The molecular and cellular effects of thiazole compounds can vary depending on the specific derivative and target. For example, some thiazole compounds have been found to cause DNA double-strand breaks and cell death
Preparation Methods
The synthesis of 4-Ethyl-2-fluoro-1,3-thiazole can be achieved through several methods. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-fluoroacetophenone with thiourea in the presence of a base such as potassium hydroxide can yield the desired thiazole derivative. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
4-Ethyl-2-fluoro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines) reacting at specific positions on the thiazole ring.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution at the 5-position can yield various substituted thiazoles.
Scientific Research Applications
4-Ethyl-2-fluoro-1,3-thiazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the study of infectious diseases.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential as therapeutic agents in treating various conditions such as cancer and inflammation.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
4-Ethyl-2-fluoro-1,3-thiazole can be compared with other thiazole derivatives such as:
2-Methylthiazole: Known for its flavor and fragrance properties.
4-Phenylthiazole: Exhibits significant antimicrobial activity.
2-Aminothiazole: Used as a precursor in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-ethyl-2-fluoro-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNS/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIPFNJTUWTKQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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